2,5,7-Triazaspiro[3.5]nonan-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,5,7-triazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H11N3O/c10-5-8-2-1-6(9-5)3-7-4-6/h7H,1-4H2,(H2,8,9,10) |
InChI Key |
WRNALNJFNAAVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC12CNC2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2,5,7 Triazaspiro 3.5 Nonan 6 One
Reactivity of the Lactam Carbonyl Group
The lactam moiety, a cyclic amide, is a cornerstone of the molecule's reactivity. The carbonyl group within this ring is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is influenced by the ring strain inherent in the four-membered azetidine (B1206935) ring of the spirocyclic system.
Nucleophilic Additions and Reductions
The electrophilic nature of the lactam carbonyl carbon allows it to participate in various nucleophilic addition reactions. In a biological context, this carbonyl group can act as a crucial hydrogen bond acceptor. For instance, in a closely related spiro-lactam inhibitor, the carbonyl oxygen forms a key hydrogen bond with the side chain amide of a glutamine residue (Gln550) in the binding site of the METTL3 protein, highlighting its importance for molecular recognition. acs.org
Chemically, the carbonyl group can be targeted by reducing agents. While specific reduction of 2,5,7-Triazaspiro[3.5]nonan-6-one is not extensively detailed, analogous spirocyclic compounds are known to undergo reduction. Strong reducing agents like lithium aluminum hydride are typically capable of reducing the lactam to the corresponding cyclic amine, completely removing the carbonyl oxygen.
Functional Group Interconversions
The lactam functional group can theoretically be converted into other functionalities, although specific examples for this compound are not prominent in the literature. Based on general lactam chemistry, conversion to a thiolactam is a plausible transformation, typically achieved using reagents like Lawesson's reagent. Complete reduction, as mentioned previously, interconverts the lactam to a saturated cyclic amine, a common strategy in organic synthesis.
Reactions Involving Nitrogen Centers
The presence of three nitrogen atoms at positions 2, 5, and 7 offers multiple sites for chemical modification, primarily through alkylation and acylation. The nucleophilicity of these nitrogens can be selectively exploited to build more complex molecular architectures.
N-Alkylation and Acylation Reactions
The nitrogen atoms of the triazaspiro[3.5]nonan-6-one core can be functionalized using various synthetic methodologies. Research on analogous compounds demonstrates that the secondary amine centers are readily derivatized. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form C-N bonds, attaching aryl or heteroaryl substituents. acs.orgnih.gov Furthermore, nucleophilic aromatic substitution (SNAr) reactions are effective for introducing pyrimidine (B1678525) and other electron-deficient heterocyclic moieties onto the nitrogen atoms of the scaffold. acs.org These reactions are fundamental in diversifying the core structure for applications such as the development of specific enzyme inhibitors. acs.org
One documented example involves the synthesis of a complex derivative, highlighting the scaffold's utility. acs.orgcore.ac.uk The synthesis of 8-(4-((4,4-Dimethylpiperidin-1-yl)methyl)phenyl)-2-(6-(methylamino)pyrimidin-4-yl)-2,5,8-triazaspiro[3.5]nonan-6-one showcases the sequential functionalization of the nitrogen centers using these modern synthetic methods. acs.org
Table 1: Representative Conditions for N-Alkylation/Acylation of Azaspiro Scaffolds
| Reaction Type | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Aryl Halide, Palladium Catalyst, Ligand, Base | Forms an aryl-nitrogen bond at one of the secondary amine positions. | acs.org |
| SNAr Reaction | Chloropyrimidine, Base (e.g., Et₃N), Heat (Microwave) | Attaches a pyrimidine ring to a nitrogen center. | acs.org |
| Reductive Amination | Formalin, NaCNBH₃, Ethanol | Introduces a methyl group onto a nitrogen atom. | nih.gov |
| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU), Base (DIPEA) | Forms an amide bond by acylating a nitrogen center. | acs.org |
Heteroatom Modifications
Beyond alkylation and acylation, other modifications of the nitrogen centers are theoretically possible. For instance, the nitrogen atoms in heterocyclic compounds can be oxidized to form N-oxides. This transformation typically involves reagents such as hydrogen peroxide or peroxy acids. While not specifically documented for this compound, it remains a potential chemical conversion for altering the electronic properties and steric profile of the molecule.
Ring Expansions and Contractions
Ring expansion and contraction reactions for the this compound skeleton are not widely reported in the chemical literature. Spirocyclic systems, particularly those involving small rings like the four-membered azetidine ring, are characterized by significant rigidity and inherent ring strain. uc.pt This structural rigidity generally imparts stability that disfavors complex skeletal rearrangements like ring expansions or contractions, which would require the cleavage and formation of multiple bonds under energetically demanding conditions. nih.govencyclopedia.pub The focus of synthetic efforts has predominantly been on the functionalization of the existing scaffold rather than its structural transformation. acs.orgacs.org
Derivatization Strategies for Structural Modification
The structural modification of the this compound core is crucial for the development of new chemical entities with specific biological activities. Derivatization primarily targets the nitrogen atoms at the N2, N5, and N7 positions. The differential reactivity of these nitrogens—an azetidine nitrogen (N2), a lactam nitrogen (N5), and a piperidine (B6355638) nitrogen (N7)—allows for selective functionalization under controlled reaction conditions. Common strategies include N-alkylation, N-acylation, and N-arylation.
N-Arylation via Buchwald-Hartwig Coupling:
A key strategy for derivatizing similar triazaspiro systems involves the palladium-catalyzed Buchwald-Hartwig amination. acs.org This cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various aryl and heteroaryl substituents. Typically, the reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. In the context of a closely related analog, 8-aryl-2,5,8-triazaspiro[3.5]nonan-6-one derivatives have been synthesized using this method. acs.org The process often requires prior protection of one of the amine groups, for instance with a tert-butoxycarbonyl (Boc) group, to ensure regioselectivity. Following the coupling, the protecting group is removed to yield the desired N-arylated product. acs.org
Nucleophilic Aromatic Substitution (SNAr):
Another important derivatization method is nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring to be introduced is activated by electron-withdrawing groups. For example, derivatives of 2,5,8-triazaspiro[3.5]nonan-6-one have been synthesized by reacting the spirocyclic amine with highly electrophilic chloro- or fluoropyrimidines. acs.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), and may require heating, sometimes with microwave irradiation to drive the reaction to completion. acs.org
Reductive Amination:
Reductive amination is a versatile method for the N-alkylation of the secondary amine groups of the triazaspiro scaffold. This two-step one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This strategy allows for the introduction of a wide variety of alkyl groups at the N7 position.
Acylation Reactions:
The secondary amines of the this compound scaffold can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to form amides. This reaction is a common method to introduce a diverse range of functional groups and to modulate the electronic and steric properties of the molecule. For instance, reaction with chloroacetyl chloride under basic conditions is a typical first step in more complex synthetic sequences.
Table 1: Representative Derivatization Reactions
| Reaction Type | Reagents and Conditions | Functionalized Position | Resulting Moiety | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Coupling | Aryl halide (e.g., bromobenzene), Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) | N7 | N-Aryl | acs.org |
| SNAr Reaction | Activated aryl halide (e.g., 4,6-dichloropyrimidine), base (e.g., Et3N), solvent (e.g., DMF), heat (microwave) | N7 | N-Heteroaryl | acs.org |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., CH2Cl2) | N7 | N-Alkyl | |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270) or Et3N), solvent (e.g., CH2Cl2) | N7 | Amide |
Mechanistic Investigations of this compound Reactions
The mechanisms of reactions involving this compound are fundamental to understanding its reactivity and for designing new synthetic routes. While specific mechanistic studies on this exact compound are not extensively documented, the mechanisms can be inferred from well-established principles of organic chemistry and studies on analogous structures.
Mechanism of Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination follows a catalytic cycle that is well-documented for palladium-catalyzed cross-coupling reactions. fishersci.ca The generally accepted mechanism involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex. The choice of phosphine ligand is critical as it influences the rate of this step. fishersci.ca
Amine Coordination and Deprotonation: The secondary amine of the triazaspiro-nonanone coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the new C-N bond of the N-arylated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Mechanism of Intramolecular Cyclization:
The synthesis of the spirocyclic core itself often involves an intramolecular cyclization. For related spiro compounds, this can be achieved through base-mediated ring closure of a linear precursor. sigmaaldrich.com For example, a precursor containing both an amine and a suitable leaving group (e.g., a halide) can cyclize via an intramolecular nucleophilic substitution (SN2) reaction. The reaction is typically promoted by a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like DMF or THF. sigmaaldrich.com
Mechanism of Tsuji-Trost Allylation:
While not yet reported for this compound, the intramolecular Tsuji-Trost reaction represents a potential advanced derivatization strategy. This palladium-catalyzed allylic alkylation is used to form cyclic structures, including spiro-diketopiperazines from acyclic precursors. acs.org The mechanism proceeds via:
Formation of a π-allyl palladium complex: The Pd(0) catalyst coordinates to the double bond of an allylic substrate (containing a leaving group) and facilitates the departure of the leaving group to form a cationic (π-allyl)Pd(II) intermediate.
Nucleophilic Attack: A nucleophile, in this case, a nitrogen atom from the triazaspiro backbone, attacks one of the terminal carbons of the π-allyl system. The stereochemical outcome of this step can often be controlled by the choice of a chiral ligand on the palladium catalyst. acs.org This step forms the new C-N bond and regenerates the Pd(0) catalyst.
Table 2: Key Mechanistic Steps in Derivatization Reactions
| Reaction | Key Mechanistic Step | Description | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Oxidative Addition | Pd(0) inserts into the Ar-X bond to form a Pd(II) species. | fishersci.ca |
| Amine Coordination/Deprotonation | The triazaspiro-nonanone nitrogen coordinates to Pd(II) and is deprotonated by a base. | fishersci.ca | |
| Reductive Elimination | The N-Ar bond is formed, releasing the product and regenerating the Pd(0) catalyst. | fishersci.ca | |
| Intramolecular Cyclization | Deprotonation | A strong base removes a proton from an amine to generate a potent nucleophile. | sigmaaldrich.com |
| Intramolecular SN2 Attack | The newly formed nucleophile attacks an electrophilic carbon within the same molecule, displacing a leaving group to form the ring. | sigmaaldrich.com |
Advanced Structural and Conformational Analysis
Spectroscopic Characterization Techniques (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for a detailed structural and dynamic understanding of complex molecules like 2,5,7-Triazaspiro[3.5]nonan-6-one.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. copernicus.orgnih.gov Techniques such as 1H NMR can reveal the presence of different conformational isomers (rotamers) and the energy barriers associated with their interconversion. copernicus.org The line shapes of NMR signals provide atomic-level insights into structural dynamics, with broadened signals indicating exchange dynamics on the millisecond timescale. copernicus.org Conversely, sharp resonance signals may suggest a single dominant conformation or a rapid equilibrium between multiple conformers. copernicus.org For spirocyclic systems, NMR can be used to determine the relative populations of different conformers and to measure rotational energy barriers, which are crucial for understanding the molecule's flexibility and its interaction with biological targets. copernicus.org
| Spectroscopic Technique | Information Provided | Relevant Functional Groups in this compound |
| High-Resolution NMR | Conformational dynamics, presence of rotamers, rotational energy barriers. | Protons and carbons in the azetidine (B1206935) and piperidinone rings. |
| Infrared (IR) Spectroscopy | Presence of polar functional groups. | C=O (amide carbonyl), N-H (amine and amide). arxiv.orgksu.edu.sa |
| Raman Spectroscopy | Information on the carbon skeleton and non-polar bonds. | C-C and C-N bonds of the spirocyclic framework. arxiv.orgksu.edu.sa |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Provides insight into the stability of the spirocyclic core. |
| X-ray Crystallography | Precise solid-state three-dimensional structure, bond lengths, and angles. | Determines the exact geometry of the spirocyclic system in the crystalline state. nih.govnih.gov |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. mdpi.com High-resolution mass spectrometry can provide the exact molecular formula. mdpi.com The fragmentation pathways observed in the mass spectrum offer valuable clues about the stability of different parts of the molecule. For a spirocyclic compound like this compound, characteristic fragmentation would likely involve cleavages of the rings, providing information about the relative strengths of the bonds within the azetidine and piperidinone moieties. mdpi.com The study of fragmentation patterns of related heterocyclic compounds can help in predicting and interpreting the mass spectrum of this specific spiro-lactam. mdpi.com
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. researchgate.net For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the azetidine and piperidinone rings, the nature of the spiro-junction, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov The structural data obtained from X-ray crystallography is crucial for validating computational models and for understanding structure-activity relationships in medicinal chemistry. scispace.com
Computational Studies of Molecular Conformation
Computational chemistry provides powerful tools to complement experimental data and to explore the conformational possibilities of a molecule in silico.
Computational methods can be used to map the conformational energy landscape of a molecule, identifying the various low-energy conformations (stable conformers) and the energy barriers that separate them. rsc.orgnih.gov This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. nih.gov For this compound, computational studies can predict the preferred puckering of the six-membered piperidinone ring and the orientation of the four-membered azetidine ring. The presence of multiple energy minima on the landscape suggests that the molecule can adopt different shapes, which can be influenced by its environment. nih.gov The ability of a molecule to adopt a specific conformation is often critical for its biological activity, and computational studies can guide the design of derivatives with desired conformational properties. rsc.org
Ring Strain Analysis
The this compound scaffold is characterized by significant inherent ring strain, primarily attributable to the fusion of the azetidin-2-one (B1220530) (β-lactam) ring and the piperidine (B6355638) ring at a single spiro-carbon center. This strain is a composite of several factors:
Angle Strain in the β-Lactam Ring: The four-membered β-lactam ring inherently possesses substantial angle strain due to the deviation of its internal bond angles from the ideal sp3 hybridized carbon bond angle of 109.5°. This strain is a well-documented feature of all penicillin and cephalosporin (B10832234) analogues and is a key contributor to their reactivity.
Torsional Strain: The eclipsed or nearly-eclipsed conformations of substituents on adjacent atoms of the β-lactam ring contribute to torsional strain.
Spirocyclic Junction Strain: The spiro-fusion of the two rings introduces additional strain. The rigid nature of the spirocyclic system restricts the conformational flexibility of both the β-lactam and the piperidine rings, preventing them from adopting their lowest energy conformations. The shared spiro-carbon atom acts as a rigid pivot, which can lead to unfavorable steric interactions between the two rings.
Table 1: General Contributions to Ring Strain in Spiro-β-Lactams
| Strain Type | Contributing Factors | Expected Impact on this compound |
| Angle Strain | Deviation from ideal bond angles in the four-membered ring. | High, characteristic of the β-lactam moiety. |
| Torsional Strain | Eclipsing interactions of substituents on the β-lactam ring. | Moderate, dependent on the specific conformation. |
| Spirocyclic Strain | Restricted rotation and steric hindrance between the fused rings. | Significant, due to the fusion of a 4-membered and a 6-membered ring. |
Chiroptical Properties and Stereochemical Assignments
The spiro-carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The determination of the absolute configuration of these enantiomers is critical and is typically achieved through the use of chiroptical spectroscopy, often in combination with quantum chemical calculations.
Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical elucidation of chiral molecules, including complex systems like spiro-β-lactams. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the carbonyl group of the β-lactam is the primary chromophore, and its electronic transitions are expected to give rise to distinct ECD signals. The sign and intensity of these signals are directly related to the absolute configuration at the spiro-center.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly advantageous for molecules with flexible conformations or those lacking strong UV-Vis chromophores. nih.gov For this compound, the stretching frequencies of the C=O and N-H bonds in the β-lactam and piperidine rings would be expected to show characteristic VCD signals.
In modern stereochemical analysis, experimental ECD and VCD spectra are typically compared with spectra predicted by quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.gov This combined approach allows for a reliable assignment of the absolute configuration. The process generally involves:
Computational modeling of the possible conformations of the molecule.
Calculation of the theoretical ECD and VCD spectra for a specific enantiomer (e.g., the R or S configuration).
Comparison of the calculated spectrum with the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.
While specific chiroptical data for this compound is not available, studies on analogous chiral spirocyclic and bicyclic β-lactams have successfully employed these methods for stereochemical assignment. nih.govquick.cz For example, the absolute configuration of a series of enantiopure cyclic β-lactams was determined using a combination of VCD spectroscopy and DFT calculations. nih.gov
Table 2: Methods for Stereochemical Assignment of Chiral β-Lactams
| Technique | Principle | Application to this compound |
| ECD Spectroscopy | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. | The carbonyl group of the β-lactam would serve as a key chromophore for ECD analysis. |
| VCD Spectroscopy | Differential absorption of circularly polarized infrared light corresponding to vibrational modes. | Analysis of the C=O, N-H, and C-H stretching and bending vibrations would provide stereochemical information. |
| Quantum Chemical Calculations (DFT) | Prediction of theoretical ECD and VCD spectra for a given absolute configuration. | Essential for the reliable interpretation of experimental spectra and unambiguous assignment of stereochemistry. |
Theoretical and Computational Chemistry Studies of 2,5,7 Triazaspiro 3.5 Nonan 6 One
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with high accuracy. unipd.it These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique approach to solving the electronic Schrödinger equation. dtu.dk
Density Functional Theory (DFT) has become a popular and versatile method for calculating the electronic structure of molecules. mpg.descispace.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. mpg.de This approach makes it computationally feasible to study larger systems. mpg.de The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. mpg.de
For 2,5,7-Triazaspiro[3.5]nonan-6-one, DFT calculations can be employed to determine a range of electronic properties. These calculations involve solving the Kohn-Sham equations self-consistently to obtain the electron density and, from it, other properties. mpg.de The choice of the exchange-correlation functional is a critical aspect of DFT calculations, with various approximations available to balance accuracy and computational cost. mpg.de
A typical output from a DFT study on this compound would include the following electronic properties:
| Property | Description | Illustrative Value |
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | -495.123 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | 1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. | 7.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.4 Debye |
| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule, indicating sites for electrostatic interactions. | N2: -0.45, N5: -0.38, O6: -0.55, N7: -0.41 |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. unipd.it These methods aim to provide highly accurate solutions to the Schrödinger equation. While computationally more demanding than DFT, ab initio methods can offer a higher level of theory and are often used for benchmarking results. nih.gov
For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to compute a variety of molecular properties with high precision. These properties include optimized molecular geometries, vibrational frequencies (for predicting infrared spectra), and thermochemical data like enthalpy of formation. dtu.dk
An illustrative summary of molecular properties for this compound that could be obtained from ab initio calculations is presented below.
| Property | Description | Illustrative Value |
| Optimized Bond Lengths | The equilibrium distances between bonded atoms in the molecule. | C6-N5: 1.35 Å, C6=O: 1.23 Å |
| Optimized Bond Angles | The equilibrium angles between three connected atoms. | N5-C6-N7: 118° |
| Vibrational Frequencies | Frequencies of the normal modes of vibration, corresponding to peaks in an IR spectrum. | C=O stretch: 1680 cm⁻¹, N-H stretch: 3350 cm⁻¹ |
| Rotational Constants | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. | A: 2.15 GHz, B: 1.89 GHz, C: 1.55 GHz |
| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | -150.5 kJ/mol |
Note: The values in this table are illustrative and represent the type of data obtained from ab initio calculations.
Molecular Dynamics Simulations and Conformational Searching
While quantum chemical calculations provide insights into the static properties of a single molecular structure, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior and conformational flexibility of molecules over time. mdpi.comdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. dovepress.com
For a flexible molecule like this compound, which contains rotatable bonds and two fused rings, conformational searching is crucial to identify the low-energy spatial arrangements it can adopt. nih.gov MD simulations are a powerful tool for this, as they can sample a wide range of conformations by simulating the molecule's movement at a given temperature. mdpi.com
A conformational search on this compound would aim to identify all stable conformers and their relative energies. The results can be presented in a table that summarizes the key features of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) | Population (%) |
| 1 (Global Minimum) | 0.00 | C4-N5-C6-N7: 175.2 | 65.8 |
| 2 | 1.25 | C4-N5-C6-N7: -65.4 | 20.1 |
| 3 | 2.50 | C8-N7-C6-N5: 178.9 | 10.5 |
| 4 | 3.10 | C8-N7-C6-N5: 70.1 | 3.6 |
Note: The values in this table are illustrative and represent the type of data obtained from conformational searching via molecular dynamics.
Prediction of Reactivity Profiles and Reaction Pathways
Theoretical calculations can be instrumental in predicting the reactivity of a molecule by identifying the most likely sites for electrophilic and nucleophilic attack. The electronic properties derived from DFT, such as the energies and distributions of the HOMO and LUMO, are central to this analysis. scispace.com For this compound, the HOMO would indicate regions susceptible to electrophilic attack (electron donation), while the LUMO would highlight areas prone to nucleophilic attack (electron acceptance).
Furthermore, Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, can provide a more quantitative measure of local reactivity. These indices help to pinpoint specific atoms that are most reactive.
A hypothetical reactivity profile for this compound, based on calculated Fukui indices, is shown below.
| Atom | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack | Predicted Reactivity |
| N2 | 0.15 | 0.05 | Moderate electrophilic attack |
| N5 | 0.18 | 0.03 | High electrophilic attack |
| C6 | 0.02 | 0.25 | High nucleophilic attack |
| O (on C6) | 0.22 | 0.01 | Highest electrophilic attack |
| N7 | 0.16 | 0.04 | Moderate electrophilic attack |
Note: The values in this table are illustrative and represent the type of data obtained from reactivity profile predictions.
Structure-Property Relationship Studies (Theoretical Aspects)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. unimore.it In a theoretical QSPR study, the structural features are represented by calculated molecular descriptors derived from quantum chemistry or other computational methods. unimore.it
For this compound and its derivatives, a QSPR model could be developed to predict properties like solubility, boiling point, or even biological activity. unimore.it This involves calculating a large number of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a predictive model.
An example of a hypothetical QSPR model for predicting the aqueous solubility (LogS) of derivatives of this compound is presented below.
| Dependent Variable | Model Equation | R² | Q² |
| Aqueous Solubility (LogS) | LogS = 2.5 - 0.8 * (LogP) + 0.05 * (Polar Surface Area) - 0.1 * (HOMO-LUMO Gap) | 0.92 | 0.85 |
Note: This table presents a hypothetical QSPR model to illustrate the concept. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power.
2,5,7 Triazaspiro 3.5 Nonan 6 One As a Chemical Scaffold and Building Block in Complex Molecule Synthesis
Design Principles for Utilizing Spirocyclic Scaffolds in Chemical Libraries
The use of spirocyclic scaffolds like 2,5,7-triazaspiro[3.5]nonan-6-one in chemical library design is guided by several key principles aimed at exploring novel and biologically relevant chemical space. A primary driver is the need to move beyond the predominantly flat, sp2-rich compounds that have historically dominated screening libraries. nih.govresearchgate.net The three-dimensional nature of spirocycles offers better protein interactions compared to their planar counterparts and provides a rigid framework with a limited number of well-defined conformations. mdpi.com This conformational restriction can be advantageous for in silico docking and optimizing interactions with protein targets. mdpi.com
Key design principles for incorporating spirocyclic scaffolds include:
Increased Three-Dimensionality: Spirocycles introduce a higher fraction of sp3-hybridized atoms, leading to greater structural complexity and occupying a larger volume of chemical space. acs.orgnih.gov This is a desirable feature for probing biological systems and identifying novel bioactive compounds. acs.org
Scaffold Hopping and Bioisosterism: Spirocyclic cores can serve as bioisosteres for other cyclic or acyclic linkers in known active compounds. tandfonline.comspirochem.com This strategy, known as scaffold hopping, can lead to improved ADME-Tox properties, such as enhanced metabolic stability, solubility, and reduced off-target effects, while maintaining or improving biological potency. tandfonline.comrsc.org For instance, replacing a flexible piperidine (B6355638) linker with a spirocyclic pyrolidino-azetidine scaffold has been shown to improve selectivity for certain enzyme inhibitors. tandfonline.com
Vectorial Functionalization: The defined geometry of spirocyclic scaffolds allows for precise placement of functional groups in three-dimensional space. spirochem.comresearchgate.net This "vectorial functionalization" enables the exploration of specific interactions within a biological target. researchgate.net
Novelty and Patentability: The under-exploration of spirocyclic chemical space provides opportunities for discovering novel scaffolds with unique biological activities, which is also advantageous from an intellectual property perspective. researchgate.netsymeres.com
Synthetic Tractability: While synthetically challenging, the development of robust and modular synthetic routes is crucial for the successful implementation of spirocyclic scaffolds in library synthesis. nih.govacs.org Strategies often focus on diversity-oriented synthesis (DOS) to generate a wide range of analogs from a common intermediate. nih.gov
A prominent example of a large-scale initiative embracing these principles is the European Lead Factory (ELF), which has actively incorporated spirocyclic scaffolds to enhance the structural diversity of its compound collection. symeres.com The SymeGold library, an evolution of the ELF initiative, features a significant number of spirocyclic scaffolds to avoid "molecular flatland" and improve the quality of high-throughput screening hits. symeres.com
Integration into Diverse Heterocyclic Systems
The this compound core can be integrated into a wide array of more complex heterocyclic systems through various synthetic transformations. The presence of multiple reactive sites—the secondary amines and the carbonyl group—allows for the annulation and fusion of additional rings.
Common strategies for integrating this spirocycle into larger heterocyclic frameworks include:
Cycloaddition Reactions: The nitrogen atoms of the piperidinone ring can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions can be employed to construct five-membered heterocyclic rings. nih.govmdpi.combohrium.com
Condensation Reactions: The secondary amines can undergo condensation with bifunctional reagents to form new heterocyclic rings. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) systems.
Multicomponent Reactions (MCRs): MCRs provide an efficient means to build molecular complexity in a single step. bohrium.comresearchgate.net The amine functionalities of the spirocycle can act as nucleophilic components in reactions like the Ugi or Passerini reaction, leading to the formation of highly substituted and diverse heterocyclic structures.
Ring-Closing Metathesis (RCM): By introducing alkenyl side chains onto the nitrogen atoms, RCM can be used to form macrocycles or additional fused rings.
The resulting complex heterocyclic systems often exhibit unique pharmacological profiles due to the combination of the rigid spirocyclic core and the appended heterocyclic moieties.
Strategies for Scaffold Modification and Diversification
The this compound scaffold offers multiple handles for chemical modification and diversification, a crucial aspect for generating compound libraries for biological screening. tandfonline.comdtu.dk These modifications can be systematically introduced to explore the structure-activity relationship (SAR) of resulting compounds.
Key diversification strategies include:
N-Functionalization: The secondary amines at positions 2 and 7 are readily functionalized through alkylation, acylation, sulfonylation, and reductive amination. nih.govgoogle.com This allows for the introduction of a wide variety of substituents, modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Modification of the Piperidinone Ring: The carbonyl group at position 6 can be a point for modification. For example, it can be reduced to a hydroxyl group, which can then be further functionalized, or it can be converted to a thiocarbonyl. The methylene (B1212753) group adjacent to the carbonyl can also be functionalized.
Derivatization of the Azetidine (B1206935) Ring: The β-lactam ring is a key feature of the scaffold. While modifications to this ring can be more challenging without compromising its integrity, derivatization at the nitrogen atom (position 2) is a common strategy.
These diversification strategies are often employed in a combinatorial fashion to rapidly generate large libraries of analogs for high-throughput screening.
Role in the Synthesis of Advanced Chemical Intermediates
This compound and its derivatives serve as valuable advanced chemical intermediates in the synthesis of complex target molecules, particularly in medicinal chemistry. acs.orgtandfonline.comsymeres.comdtu.dkacs.orgnih.gov Its pre-organized, three-dimensional structure can significantly simplify the synthesis of molecules that would otherwise require lengthy and complex routes.
For example, derivatives of 2,7-diazaspiro[3.5]nonane, a related spirocyclic core, have been utilized as key intermediates in the synthesis of inhibitors of the menin-MLL interaction, which are being investigated as potential cancer therapeutics. google.com Similarly, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been synthesized as potent and selective METTL3 inhibitors. acs.org
The general synthetic utility of this scaffold lies in its ability to:
Provide a Rigid Core: The spirocyclic framework imparts conformational rigidity, which can be beneficial for locking a molecule into a bioactive conformation. mdpi.com
Introduce Specific Stereochemistry: The synthesis of the spirocycle can be designed to control the stereochemistry at the spiro-center, which can be crucial for biological activity.
Serve as a Template for Further Elaboration: The functional handles on the scaffold provide convenient points for the attachment of other molecular fragments, allowing for the construction of complex architectures. acs.org
The following table provides examples of how related spirocyclic scaffolds have been used as intermediates in the synthesis of biologically active compounds:
| Spirocyclic Intermediate | Target Compound Class | Therapeutic Area |
| 2,7-Diazaspiro[3.5]nonane derivatives | Menin-MLL inhibitors | Oncology |
| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | METTL3 inhibitors | Oncology |
| 2-Oxa-6-azaspiro[3.4]octane derivatives | Polyketide synthase 13 inhibitors | Infectious Disease |
| Spirocyclic pyrolidino-azetidine derivatives | PfHDAC1 inhibitors | Infectious Disease |
Future Research Directions and Challenges in 2,5,7 Triazaspiro 3.5 Nonan 6 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of spiro-heterocycles, particularly those containing multiple nitrogen atoms, presents a significant challenge for organic chemists. taylorandfrancis.com While a synthetic route to a derivative, tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate, has been reported involving the reaction of a protected piperazine (B1678402) derivative with triethylamine (B128534) and ethyl 2-bromoacetate, this represents just a starting point. acs.org The future of synthesizing the core 2,5,7-Triazaspiro[3.5]nonan-6-one scaffold and its derivatives hinges on the development of more efficient, atom-economical, and environmentally benign methodologies.
A major challenge lies in moving away from traditional multi-step syntheses towards more streamlined approaches. Green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and the development of novel catalysts, are paramount. rsc.orgbohrium.combohrium.commdpi.com One-pot multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials and are highly desirable for creating libraries of spiro-heterocycles for screening purposes. nih.govresearchgate.nettandfonline.com The development of MCRs for this compound would be a significant advancement. Furthermore, exploring novel organo-nanocatalysts could provide efficient, economical, and green synthetic protocols. rsc.org
Future research should focus on adapting established green synthetic methods for nitrogen-containing heterocycles to the synthesis of this specific triazaspiro-nonanone. mdpi.com This includes exploring catalyst-free conditions in sustainable solvents like glycerol-water mixtures, which have proven successful for other spiro-triazolidine structures. tandfonline.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies for Azaspirocycles
| Strategy | Description | Potential Advantages for this compound | Key Challenges |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. nih.govresearchgate.net | High atom economy, operational simplicity, rapid access to diverse derivatives. | Identification of suitable starting materials and reaction conditions for the specific triaza-scaffold. |
| Microwave-Assisted Synthesis | Using microwave radiation to accelerate chemical reactions. bohrium.com | Reduced reaction times, improved yields, enhanced reaction selectivity. | Scale-up limitations, potential for side reactions at higher temperatures. |
| Aqueous-Phase Synthesis | Utilizing water as a green and inexpensive solvent. bohrium.commdpi.com | Environmentally benign, cost-effective, potential for unique reactivity and selectivity. | Poor solubility of organic reactants, managing pH and side reactions. |
| Organo-nanocatalysis | Employing nanocatalysts functionalized with organic molecules. rsc.org | High efficiency, recyclability of the catalyst, mild reaction conditions. | Catalyst synthesis and characterization, ensuring stability and preventing leaching. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the this compound ring system is, as of now, an unexplored frontier. The interplay between the strained four-membered azetidine (B1206935) ring, the six-membered piperazinone ring, and the spirocyclic center suggests a rich and complex chemical behavior. The significant ring strain often found in triazaspirocycles can lead to unique chemical transformations, such as cycloreversion reactions. nih.gov
Future investigations should systematically probe the reactivity of the lactam functionality, the secondary amine positions, and the spirocyclic core. The lactam moiety, for instance, is known to be susceptible to nucleophilic attack in related azaspiro-diones. consensus.app Exploring reactions such as reduction, hydrolysis, and reactions with organometallic reagents would be fundamental. Additionally, the degradation of triazaspirocycles bearing a 1,2,4-triazoline moiety has been shown to produce azomethine ylides, indicating that the thermal or photochemical decomposition of this compound could lead to novel reactive intermediates and subsequent rearrangement or cycloaddition products. nih.gov
Functionalization of the N-H bonds of the azetidine and piperazinone rings is another critical area for exploration. These transformations would provide access to a wide array of derivatives with potentially tunable properties. Understanding how the rigid, three-dimensional structure influences the regioselectivity and stereoselectivity of these transformations will be a key challenge. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. acs.orgnih.govemanresearch.orgresearchgate.net For a novel scaffold like this compound, computational modeling presents a significant opportunity to accelerate its development.
Future research should employ DFT and other computational methods to:
Analyze Structure and Stability: Calculate the preferred conformations, bond angles, and strain energy of the spirocyclic system. This can provide insights into its inherent stability and potential for ring-opening reactions. bohrium.comresearchgate.net
Predict Reactivity: Model reaction mechanisms and transition states to understand kinetic and thermodynamic favorability of different transformation pathways. rsc.orgresearchgate.net This can guide the design of experiments and the selection of reagents.
Elucidate Electronic Properties: Investigate the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict charge transfer properties and potential applications in materials science. researchgate.netbohrium.com
Rationalize Stereochemical Outcomes: In conjunction with enantioselective synthesis efforts, DFT calculations can help rationalize the stereochemical course of reactions and the origins of diastereoselectivity and enantioselectivity. acs.orgnih.gov
The challenge lies in selecting the appropriate computational methods and basis sets to accurately model this specific heterocyclic system. bohrium.com Experimental validation of the computational predictions will be crucial for developing reliable predictive models for this class of compounds.
Potential for Innovative Chemical Material Design and Applications
Spiro-heterocycles are valued in materials science for their unique, rigid three-dimensional structures, which can impart specific optical, electronic, or mechanical properties to materials. taylorandfrancis.commdpi.com The this compound scaffold, with its combination of a lactam, multiple nitrogen atoms for potential hydrogen bonding or coordination, and a rigid spiro-junction, is a promising, yet unexplored, building block for new materials.
A significant future direction is the incorporation of this spiro-lactam into polymer backbones or as a pendant group. The presence of multiple reactive nitrogen sites offers handles for polymerization or for grafting onto existing polymer chains. This could lead to the development of novel polyamides or other polymers with enhanced thermal stability, specific solubility characteristics, or unique morphological properties derived from the rigid spiro core.
Another avenue of research is the exploration of these molecules as ligands for metal-organic frameworks (MOFs) or as components in supramolecular assemblies. The defined spatial orientation of the nitrogen lone pairs could be exploited for the directed assembly of complex architectures. The potential for these molecules to act as charge-transfer materials, a property seen in other donor-acceptor spiro systems, also warrants investigation. bohrium.com The primary challenge in this area is the synthesis of sufficient quantities of functionalized monomers, which links back to the need for efficient synthetic routes.
Unexplored Stereochemical Aspects and Enantioselective Synthesis
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral. The development of methods for the enantioselective synthesis of this compound is a critical and challenging area of future research. Access to enantiomerically pure forms is often essential for applications in medicinal chemistry and materials science. mdpi.com
The field of asymmetric synthesis offers a variety of powerful tools that could be applied to this target. acs.orgnih.govresearchgate.netnih.gov Future research should focus on several key strategies:
Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. nih.govresearchgate.netnih.gov Developing an organocatalytic cascade or cycloaddition reaction to construct the spiro-lactam core enantioselectively is a highly attractive goal.
Metal Catalysis: Chiral transition metal complexes are highly effective for a wide range of asymmetric transformations. rsc.orgacs.org Strategies like asymmetric [4+1] spirocyclization, catalyzed by cheap and abundant metals like cobalt, could be explored. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming step. acs.orgnih.govrsc.org While often requiring extra steps for attachment and removal, this is a robust and reliable method.
A significant challenge will be to control the absolute stereochemistry at the spirocenter. The development of analytical methods to determine the enantiomeric excess (ee) of the products will also be essential. The successful enantioselective synthesis would unlock the full potential of this scaffold by allowing for the investigation of the distinct properties of each enantiomer. acs.orgacs.org
Table 2: Potential Asymmetric Synthetic Approaches for Spiro-Lactams
| Method | Catalyst/Auxiliary Type | Potential Advantages | Representative Literature for Analogs |
|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acids, Secondary Amines | Metal-free, environmentally friendly, high enantioselectivity. nih.govnih.gov | Synthesis of chiral spiro-γ-lactams via sequential C-H olefination/[4+1] spirocyclization. nih.gov |
| Metal Catalysis | Copper(I)/Chiral Ligand, Cobalt(II)/Chiral Acid | High turnover, broad substrate scope, excellent diastereo- and enantioselectivity. nih.govrsc.org | Copper-catalyzed Kinugasa/aldol cascade for spiro β-lactams. rsc.org |
| Chiral Auxiliary | Sulfoximines, Davis–Ellman's Imines | High diastereoselectivity, predictable stereochemical outcome. acs.orgrsc.org | Modular synthesis of functionalized azaspirocycles using a sulfoximine (B86345) auxiliary. acs.orgnih.gov |
Q & A
Q. What are the recommended methodologies for synthesizing 2,5,7-Triazaspiro[3.5]nonan-6-one with optimal yield and purity?
Answer: A multi-step synthesis approach is typically employed, involving cyclization and amidation reactions. Key steps include:
- Precursor preparation : Use spirocyclic intermediates (e.g., 2,7-diazaspiro[4.4]nonan-1-one analogs) as starting materials .
- Reaction optimization : Adjust amine equivalents (1.1–4.5 molar ratios) and temperatures (70–100°C) to balance yield and byproduct formation. For example, heating with ethanol as a solvent for 24–72 hours under reflux improves selectivity .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) followed by recrystallization in ethyl acetate/light petroleum yields high-purity products (>95%) .
Q. Table 1: Synthesis Optimization Parameters
| Amine Type | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methylamine | 70 | 72 | 63 | 97 |
| Isopropylamine | 70 | 24 | 55 | 95 |
| Cyclohexylamine | 100 | 48 | 58 | 96 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Combine spectroscopic and computational methods:
- NMR spectroscopy : Assign peaks using - and -NMR. For example, spirocyclic protons resonate at δ 1.40–1.69 ppm (multiplet), while carbonyl groups appear at δ 170–175 ppm .
- X-ray crystallography : Resolve the spirocyclic conformation and hydrogen-bonding networks .
- Computational modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate against experimental data .
Q. Table 2: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Spirocyclic CH | 1.40–1.69 | Multiplet |
| Amide NH | 7.05–8.31 | Singlet |
| Furan ring protons | 6.67–7.87 | Doublet |
Q. What analytical methods ensure purity and stability of this compound in laboratory settings?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention times should align with reference standards, and impurities must not exceed 0.5% per peak .
- Titration : For amine quantification, employ non-aqueous titration with perchloric acid in glacial acetic acid .
- Stability testing : Store samples at –20°C in inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can bioactivity studies for this compound be designed to evaluate antimicrobial or anticancer potential?
Answer:
- In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl groups on the triazole ring) to correlate structural changes with efficacy .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, trace water in ethanol can reduce yields by 10–15% .
- Cross-validation : Compare NMR data across multiple instruments (300–600 MHz) to rule out instrumental artifacts .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., higher yields with polar aprotic solvents) .
Q. What computational tools are recommended for modeling the reactivity of this compound in catalytic systems?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities with enzyme active sites (e.g., kinases or proteases) .
- DFT calculations : Gaussian 16 or ORCA software can model transition states and activation energies for ring-opening reactions .
Q. How can surface interactions of this compound with nanomaterials be studied for material science applications?
Answer:
- Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes on functionalized surfaces (e.g., gold nanoparticles) .
- Spectroscopic imaging : Apply atomic force microscopy (AFM) or Raman microspectroscopy to map molecular orientation on substrates .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Answer:
- HPLC-MS : Identify impurities via molecular ion peaks and fragmentation patterns. For example, detect dealkylated byproducts (m/z = [M–CH]+) .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to adjust reaction parameters dynamically .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Answer:
Q. What interdisciplinary approaches integrate this compound into drug delivery systems?
Answer:
- Polymer conjugation : Attach the compound to PEGylated polymers via amide linkages for controlled release .
- Nanocarrier encapsulation : Use liposomes or dendrimers to enhance solubility and target-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
